2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C10H9NO2. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound features a hydroxy group and an ethenyl group attached to the isoindolinone core, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzo[e]isoindolinone.
Addition of Alkyllithium: The starting material is treated with alkyllithium compounds (such as s-BuLi, n-BuLi, MeLi, or i-PrLi) in tetrahydrofuran (THF) at 0°C.
Lactam Ring Opening: The reaction proceeds with the opening of the lactam ring.
Intramolecular Cyclization: Finally, an intramolecular cyclization occurs, leading to the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and ethenyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Similar structure with a phenyl group instead of an ethenyl group.
2,3-Dihydro-3-hydroxy-1H-isoindol-1-one: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
2-tert-butyl-5-chloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one: Contains a tert-butyl and chloro group, leading to different chemical properties.
Uniqueness
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both hydroxy and ethenyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
704908-59-8 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-ethenyl-3-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6,9,12H,1H2 |
InChI Key |
WRBPPSOGBNWVSR-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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